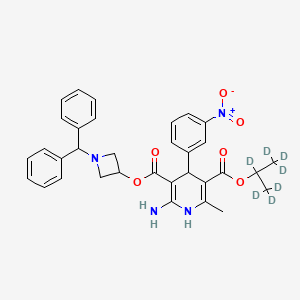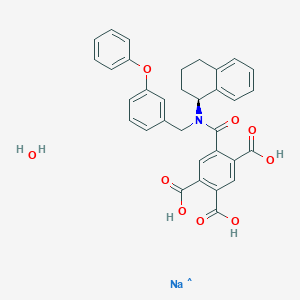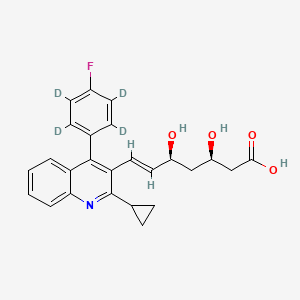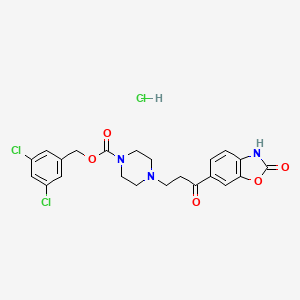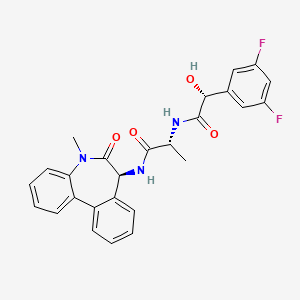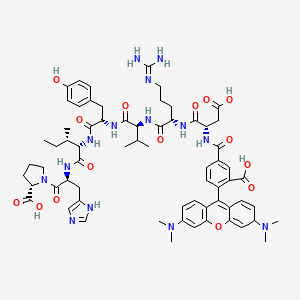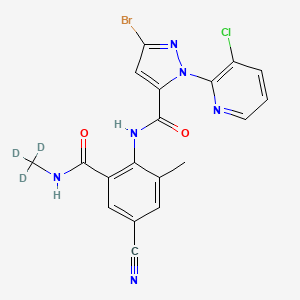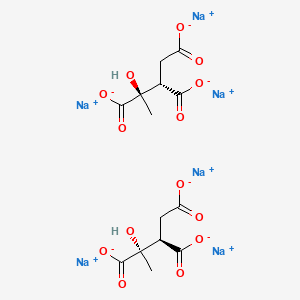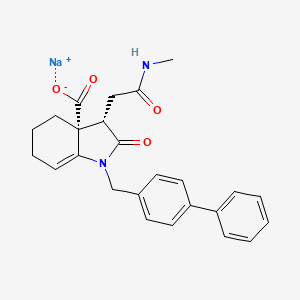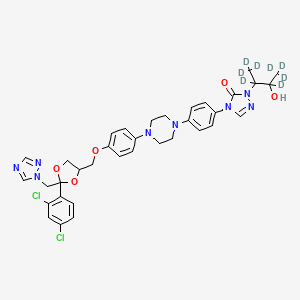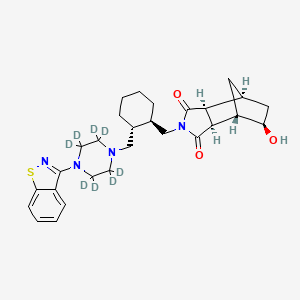
GDC-0547
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GDC-0575 is a small molecule inhibitor of cell cycle checkpoint kinase 1 (Chk1), with potential chemosensitization activity. Chk1 inhibitor GDC-0575 specifically binds to and inhibits Chk1; this may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis. Therefore, Chk1 inhibition may sensitize tumor cells to the DNA damaging effects of certain chemotherapeutic agents. Chk1 is an ATP-dependent serine-threonine kinase that phosphorylates cdc25 phosphatases in response to DNA damage.
Applications De Recherche Scientifique
Genomic Data Commons (GDC) as a Precision Medicine Engine
The National Cancer Institute Genomic Data Commons (GDC) is a pivotal system for storing, analyzing, and sharing genomic and clinical data from cancer patients. This platform is crucial for understanding malignant processes and the relationship between tumor genomic profiles and treatment response, thereby promoting precision medicine approaches in cancer diagnosis and treatment (Jensen et al., 2017).
Developing Cancer Informatics Applications with GDC API
The GDC, launched in 2016, stores over 4 petabytes of cancer genomic and associated clinical data. It serves as a biomedical data commons, providing a secure, interoperable, and extensible resource for researchers. The GDC API allows users to build their own applications and systems that interoperate with the GDC, fostering innovative cancer research and informatics applications (Wilson et al., 2017).
Uniform Genomic Data Analysis in GDC
GDC's mission includes providing uniformly processed genomic and associated clinical data to support collaborative analysis and data sharing for precision medicine. The data types generated cover a range from aligned reads to somatic mutations, gene expression, and more. The GDC's extensive datasets and analysis tools are critical for advancing cancer research (Zhang et al., 2019).
GDC in Mobile Web and Data Visualization
GDC's adaptation to mobile web standards is significant for global community services. The implementation of system resource monitors and visualization tools in mobile environments exemplifies the versatility and accessibility of GDC, making it a valuable tool for researchers on the go (Lim et al., 2013).
GDC for Diverse Genomic Data Types
The Genome Sequence Archive (GSA), part of the GDC family, caters to the storage and sharing of a vast array of genomic data types. Its expansion and updates have made it a key resource for researchers dealing with diverse genomic data, promoting global scientific collaboration and data sharing (Chen et al., 2021).
Propriétés
Formule moléculaire |
C18H19N5O |
|---|---|
Apparence |
Solid powder |
Synonymes |
GDC0575l; GDC-0575; GDC 0575.; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



